1,1,12,12-Tetrachlorododecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

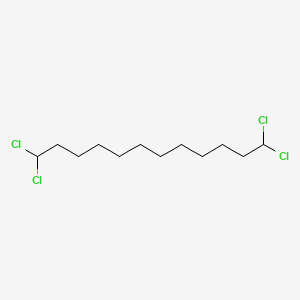

1,1,12,12-Tetrachlorododecane (C₁₂H₂₂Cl₄) is a chlorinated alkane characterized by four chlorine atoms symmetrically positioned at the terminal carbon atoms (C1 and C12). This structural arrangement confers unique physicochemical properties, including high thermal stability and low water solubility, making it relevant in industrial applications such as plasticizers and flame retardants.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,12,12-Tetrachlorododecane can be synthesized through the chlorination of dodecane. The process involves the reaction of dodecane with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination of dodecane in a reactor, with careful monitoring of temperature and chlorine concentration to optimize yield and purity. The product is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,12,12-Tetrachlorododecane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: Reduction of this compound can lead to the formation of less chlorinated derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Formation of alkylated derivatives.

Oxidation: Formation of dodecanol or dodecanoic acid.

Reduction: Formation of partially chlorinated dodecanes.

Scientific Research Applications

1,1,12,12-Tetrachlorododecane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.

Mechanism of Action

The mechanism of action of 1,1,12,12-Tetrachlorododecane involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with enzymatic processes due to its lipophilic nature. It may also form reactive intermediates that can bind to proteins and DNA, leading to potential toxic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers of Tetrachlorododecane

The position of chlorine atoms significantly influences reactivity and environmental behavior. Key isomers include:

Key Findings :

- Thermal Stability : this compound exhibits superior thermal stability compared to its isomers due to its symmetrical structure, which minimizes steric strain .

- Environmental Persistence : The 1,2,11,12-isomer degrades faster in aqueous media under UV light and hydrogen peroxide, achieving 80% degradation in 24 hours, while this compound shows <20% degradation under identical conditions .

Comparison with Chlorinated Homologues

Dichlorododecanes

| Compound Name | Chlorine Positions | Molecular Weight (g/mol) | Degradation Half-Life (Water) |

|---|---|---|---|

| 1,12-Dichlorododecane | 1,12 | 245.24 | 48 hours (UV light) |

| 1,2-Dichlorododecane | 1,2 | 245.24 | 72 hours (UV light) |

Key Findings :

- Reduced chlorination decreases environmental persistence. 1,12-Dichlorododecane degrades twice as fast as this compound due to fewer chlorine atoms stabilizing the molecule .

Hexachlorododecanes

Key Findings :

- Increased chlorination enhances lipophilicity and bioaccumulation. Terminal chlorination (e.g., 1,1,1,3,11,12-isomer) results in higher log Kow values than centrally chlorinated analogues .

Fluorinated Analogues

1,2,11,12-Tetrachlorodocosafluorododecane (C₁₂Cl₄F₂₂) represents a fluorinated derivative with 22 fluorine atoms. Key differences include:

| Property | This compound | 1,2,11,12-Tetrachlorodocosafluorododecane |

|---|---|---|

| Molecular Weight | 307.68 | 703.90 |

| Reactivity | Moderate | Low (C-F bonds resist hydrolysis) |

| Environmental Impact | Bioaccumulative | Extremely persistent (PFAS-like behavior) |

Key Findings :

- Fluorination drastically increases molecular weight and environmental persistence, aligning with perfluoroalkyl substance (PFAS) toxicity profiles .

Biological Activity

1,1,12,12-Tetrachlorododecane (TCDod) is a chlorinated hydrocarbon with the molecular formula C₁₂H₂₂Cl₄ and CAS Registry Number 60836-00-2. It belongs to the class of short-chain chlorinated paraffins (SCCPs) and is characterized by a dodecane backbone with four chlorine atoms substituted at the first and twelfth positions. This unique chlorination pattern influences its chemical reactivity and biological activity compared to other similar compounds .

The compound exhibits hydrophobic behavior due to its long carbon chain and has a relatively low boiling point typical of chlorinated compounds. The synthesis of TCDod generally involves controlled chlorination of dodecane, with careful management of reaction conditions to optimize yield.

Biological Activity

Research into the biological activity of TCDod has primarily focused on its environmental interactions and degradation pathways. Studies indicate that TCDod can interact with reactive species in aqueous solutions, leading to its degradation through photochemical processes. The presence of dimethylaniline (DMA) has been shown to significantly affect the degradation rate of TCDod when subjected to these processes .

Degradation Pathways

The degradation of TCDod occurs via various mechanisms, including reactions with hydrated electrons (e−) and hydroxyl radicals (⋅OH). Experimental data reveal that TCDod undergoes first-order degradation in both DMA and nitrate solutions, with specific rate constants indicating its susceptibility to these reactive species.

| Compound | First-Order Rate Constant (x10^-6 s^-1) | Second-Order Rate Constant (x10^8 M^-1 s^-1) |

|---|---|---|

| TCDod | 15.6 ± 7.53 | 22.8 ± 14.4 |

| TCD | 19.2 ± 5.38 | 28.1 ± 13.9 |

| HCD | 3.40 ± 6.55 | 4.97 ± 14.4 |

This table summarizes the degradation kinetics of TCDod compared to other tetrachlorinated compounds, demonstrating its relative stability under various conditions .

Case Studies

One study investigated the photochemical degradation of SCCPs, including TCDod, in aqueous solutions containing DMA and nitrate as reactive agents. The results highlighted the efficiency of e− in degrading TCDod compared to ⋅OH, suggesting that environmental factors significantly influence its biological activity and degradation rates .

Environmental Impact

TCDod's persistence in the environment poses risks due to potential bioaccumulation and toxicity to aquatic organisms. Research indicates that chlorinated paraffins can disrupt endocrine systems in wildlife, making understanding their biological activity crucial for environmental health assessments.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 1,1,12,12-tetrachlorododecane in laboratory settings?

Synthesis typically involves chlorination of dodecane derivatives under controlled conditions. For characterization, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical. GC-MS confirms molecular weight and purity, while NMR (¹H/¹³C) identifies chlorine substitution patterns. Environmental studies often use photodegradation setups with xenon light sources to simulate natural degradation pathways, as seen in analogous chlorinated alkane research .

Q. Which analytical techniques are most effective for quantifying this compound in environmental matrices?

High-performance liquid chromatography (HPLC) paired with UV detection is standard for quantifying chlorinated alkanes in water and soil. For trace analysis, isotope dilution mass spectrometry (IDMS) improves accuracy by correcting for matrix effects. Solid-phase extraction (SPE) is recommended for sample preparation to isolate the compound from complex matrices. These methods align with protocols for similar pollutants listed in analytical catalogues .

Q. How does this compound behave in aqueous environments, and what factors influence its stability?

Laboratory studies on structurally similar compounds (e.g., 1,12-dichlorododecane) show that hydrolysis rates depend on pH and temperature. Under neutral conditions, degradation is minimal, but alkaline solutions accelerate dechlorination. UV light and oxidants like hydrogen peroxide (H₂O₂) with iron catalysts induce homogenous degradation, producing shorter-chain chlorinated byproducts .

Advanced Research Questions

Q. What are the mechanistic pathways for advanced oxidation processes (AOPs) in degrading this compound?

AOPs like Fenton’s reagent (H₂O₂/Fe²⁺) generate hydroxyl radicals (•OH) that abstract hydrogen atoms from the alkane chain, initiating dechlorination. Computational modeling (e.g., density functional theory) can predict reaction intermediates, while LC-QTOF-MS identifies transient species. Comparative studies with 1,2,9,10-tetrachlorododecane suggest that chlorine positioning affects degradation efficiency .

Q. How can researchers resolve contradictions in reported half-lives of this compound across different studies?

Discrepancies often arise from variations in experimental conditions (e.g., light intensity, oxidant concentration). Meta-analyses should apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. Statistical tools like multivariate regression can isolate key variables (e.g., dissolved organic carbon content) impacting degradation rates .

Q. What methodologies are optimal for assessing the ecotoxicological impacts of this compound on aquatic ecosystems?

Chronic toxicity testing using Daphnia magna or zebrafish embryos is recommended. Dose-response curves should be generated under OECD guidelines, with endpoints including mortality, reproductive inhibition, and biomarker expression (e.g., CYP1A enzyme activity). Sediment contact assays can model bioaccumulation potential, complemented by fugacity modeling to predict environmental partitioning .

Q. Methodological Considerations

- Experimental Design : Include controls for abiotic degradation in environmental studies. Use deuterated internal standards (e.g., ¹³C-labeled analogs) for precise quantification .

- Data Validation : Apply QSAR (Quantitative Structure-Activity Relationship) models to cross-validate experimental toxicity data. Ensure statistical rigor through ANOVA or non-parametric tests for small sample sizes .

- Ethical Compliance : Adhere to green chemistry principles by minimizing solvent use and recycling chlorinated waste .

Properties

Molecular Formula |

C12H22Cl4 |

|---|---|

Molecular Weight |

308.1 g/mol |

IUPAC Name |

1,1,12,12-tetrachlorododecane |

InChI |

InChI=1S/C12H22Cl4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h11-12H,1-10H2 |

InChI Key |

SJNWLDYYTNDOPD-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCC(Cl)Cl)CCCCC(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.